Maytansinol butyrate, also known as ansamitocin P-3 (AP-3), is a member of the maytansinoid family of natural products, characterized by a complex macrolactam structure. It is produced by the bacterium Actinosynnema pretiosum. [] AP-3 is a potent antitumor agent known for its ability to inhibit cell division, making it a valuable tool in various biological and biochemical studies. [] AP-3 is not to be confused with maytansine, a structurally similar compound of plant origin.
Strain Improvement: Mutant strains of Actinosynnema pretiosum have been developed that show significantly enhanced AP-3 production compared to wild-type strains. [, ] These mutant strains are often generated by deleting genes encoding for transcriptional repressors or enzymes involved in the synthesis of competing byproducts. [, ]
Metabolic Engineering: Overexpression of key biosynthetic genes has been employed to enhance the production of AP-3 and its precursors. [, ] Genes encoding enzymes involved in the synthesis of the unusual glycolate unit or the precursor 3-amino-5-hydroxybenzoic acid are frequent targets for overexpression. []
Optimization of Fermentation Conditions: Statistical methods, like the Plackett-Burman design and Response Surface Methodology, have been used to optimize medium composition and fermentation parameters for improved AP-3 production. [, ] This involves identifying and adjusting the optimal concentrations of key nutrients such as carbon and nitrogen sources. [, ]
Precursor Feeding: Supplementation of specific precursors, such as isobutanol, during fermentation has been shown to significantly enhance AP-3 production. [, , ] Isobutanol is incorporated into the isobutyryl moiety of AP-3. []
Oxygen Vector Screening: The addition of oxygen vectors, such as soybean oil, has been shown to improve the dissolved oxygen levels during fermentation, leading to increased AP-3 production. [] This approach is based on the understanding that sufficient oxygen supply is crucial for the bacterial metabolism and AP-3 biosynthesis. []
Future Directions
Novel Drug Delivery Systems: Developing new drug delivery systems, such as nanoparticles or liposomes, to enhance the therapeutic efficacy of AP-3 and reduce its toxicity is an important area for future research. []
Related Compounds
Ansamitocin P-3
Compound Description: Ansamitocin P-3 (AP-3) is a potent antitumor agent that belongs to the maytansinoid family. It is a natural product isolated from the bacterium Actinosynnema pretiosum. AP-3 exhibits its antitumor activity by binding to tubulin, a protein crucial for cell division, and disrupting microtubule formation, leading to mitotic arrest and cell death []. AP-3 serves as a vital precursor for the synthesis of maytansine and other maytansinoids, which are frequently employed in the development of antibody-drug conjugates (ADCs) [].
Relevance: Ansamitocin P-3 is a direct precursor to maytansinol butyrate. The chemical conversion of AP-3 to maytansinol, followed by esterification with butyric acid, yields maytansinol butyrate. This structural modification at the C3 position plays a crucial role in determining the biological activity and pharmacological properties of maytansinoids [].
Relevance: Maytansine shares a close structural resemblance to Maytansinol Butyrate, differing only in the ester side chain at the C3 position of the maytansinol core. Both compounds belong to the maytansinoid class and exert their antitumor effects through interactions with tubulin []. The variations in their side chains can influence their potency, pharmacokinetic properties, and overall therapeutic index.
Maytansinol
Compound Description: Maytansinol is a crucial intermediate in the synthesis of many maytansinoids, including maytansine and maytansinol butyrate. It lacks the ester side chain at the C3 position, which is characteristic of other maytansinoids []. While maytansinol itself does not possess significant antitumor activity, its structure serves as a scaffold for generating a diverse array of maytansinoid derivatives with tailored pharmacological profiles.
Relevance: Maytansinol is the direct precursor to maytansinol butyrate. Esterification of maytansinol with butyric acid yields maytansinol butyrate. This structural modification significantly impacts the compound's biological activity and pharmacological properties compared to maytansinol [].
Rhizoxin
Compound Description: Rhizoxin is a potent antitumor agent originally isolated from the fungus Rhizopus chinensis. It shares a similar mechanism of action with maytansinoids, inhibiting microtubule assembly by binding to tubulin at the vinblastine binding site []. Rhizoxin has demonstrated potent cytotoxicity against various cancer cell lines and has been investigated for its potential as an anticancer agent.
Relevance: Rhizoxin, like Maytansinol Butyrate, targets tubulin and disrupts microtubule formation, ultimately leading to cell cycle arrest and apoptosis []. Although structurally distinct from maytansinoids, rhizoxin's shared mechanism of action highlights the significance of tubulin as a target for anticancer therapies.
20-Demethoxyansamitocin P-3
Compound Description: 20-Demethoxyansamitocin P-3 is a derivative of ansamitocin P-3 that lacks a methoxy group at the C20 position. This modification can influence its interaction with tubulin and affect its antitumor activity [].
Relevance: The structural similarity between 20-Demethoxyansamitocin P-3 and Maytansinol Butyrate, both belonging to the maytansinoid class, suggests potential similarities in their binding affinities and interactions with tubulin []. Understanding the impact of specific structural modifications on biological activity is crucial for the development of more potent and selective maytansinoid-based anticancer agents.
N-Demethylansamitocin P-3
Compound Description: N-Demethylansamitocin P-3 is a derivative of ansamitocin P-3 lacking a methyl group on the nitrogen atom at the C18 position. This structural modification can alter its binding affinity for tubulin and impact its antitumor activity [].
Relevance: The structural variations between N-Demethylansamitocin P-3 and Maytansinol Butyrate, specifically the modifications at the C3 and C18 positions, can influence their binding interactions with tubulin and their overall pharmacological profiles [, ]. These subtle structural differences highlight the importance of understanding structure-activity relationships in maytansinoids to optimize their therapeutic potential.
Compound Description: 15-Hydroxyansamitocin P-3, also known as deacetylmaytanbutacine, is a derivative of ansamitocin P-3 hydroxylated at the C15 position []. This structural modification can influence its interaction with tubulin and may impact its antitumor activity.
15-epi-15-Hydroxyansamitocin P-3
Compound Description: This compound is a stereoisomer of 15-Hydroxyansamitocin P-3, differing in the spatial arrangement of the hydroxyl group at the C15 position []. This change in stereochemistry can impact its binding affinity and selectivity towards tubulin, potentially leading to differences in its biological activity.
Relevance: Comparing the activities of 15-epi-15-Hydroxyansamitocin P-3 and Maytansinol Butyrate could provide valuable insights into the stereochemical requirements for optimal binding to tubulin and antitumor activity [, ]. Understanding the structure-activity relationships governing these interactions is crucial for designing more potent and selective maytansinoid-based anticancer agents.
Ansamitocin P-4
Compound Description: Ansamitocin P-4 is another potent antitumor agent that belongs to the maytansinoid family, isolated alongside ansamitocin P-3 from Actinosynnema pretiosum []. It exhibits a mechanism of action similar to ansamitocin P-3, targeting tubulin and disrupting microtubule formation.
Relevance: Ansamitocin P-4 and Maytansinol Butyrate share a close structural resemblance, differing only in the ester side chain at the C3 position of the maytansinol core [, ]. Both compounds belong to the maytansinoid class and exert their antitumor effects through interactions with tubulin.
3-O-Carbamoylmaytansinol (CAM)
Compound Description: 3-O-Carbamoylmaytansinol (CAM) is a newly designed and generated maytansinoid with significantly lower self-toxicity to Actinosynnema pretiosum compared to AP-3 []. The 3-O-carbamoyl group of CAM can be chemically removed to produce maytansinol, making it a promising alternative to AP-3 in the development of antibody-drug conjugates (ADCs).
Relevance: CAM presents a potentially less toxic alternative to AP-3 as a starting material for the synthesis of maytansinoids, including Maytansinol Butyrate []. The ability to chemically cleave the 3-O-carbamoyl group from CAM offers a route to generate maytansinol, which can then be further derivatized to yield Maytansinol Butyrate.
Compound Description: This compound is a shunt product identified during the production of 3-O-Carbamoylmaytansinol (CAM) [].
Relevance: While not directly related to Maytansinol Butyrate in terms of structure or activity, this compound provides insights into the biosynthetic pathways and potential byproducts associated with CAM production, which could indirectly impact the production of Maytansinol Butyrate if CAM emerges as a preferred starting material [].
20-O-demethyl-N-demethyl-4,5-desepoxy-CAM
Compound Description: Similar to the previous compound, this is another shunt product identified during the production of 3-O-Carbamoylmaytansinol (CAM) [].
Relevance: Like the previous compound, this shunt product offers insights into the complexities of CAM biosynthesis, which could have implications for the production of Maytansinol Butyrate if CAM replaces AP-3 as the primary starting material for maytansinoid synthesis [].
Compound Description: Dan-PDM-3 is a fluorescent probe designed to study the binding site of maytansine and rhizoxin on tubulin []. It consists of a maytansinoid moiety linked to a fluorescent dansyl group.
Relevance: While not directly related to Maytansinol Butyrate in terms of structure or activity, Dan-PDM-3 provides a valuable tool for studying the interactions of maytansinoids, including Maytansinol Butyrate, with tubulin, enhancing our understanding of their mechanism of action [].
Compound Description: DABMI is a photoaffinity labeling reagent designed to study the binding site of maytansine and rhizoxin on tubulin []. It is structurally similar to Dan-PDM-3 but contains a photoreactive azide group instead of the dansyl moiety.
Relevance: Like Dan-PDM-3, DABMI serves as a valuable tool for studying the interactions of maytansinoids, including Maytansinol Butyrate, with tubulin, aiding in the identification and characterization of their binding sites [].
Macbecin I
Compound Description: Macbecin I is a benzenoid ansamycin antibiotic that exhibits marked antitumor activity against various murine tumors []. It induces karyorrhexis and cytolysis in tumor cells.
Relevance: While structurally distinct from Maytansinol Butyrate, Macbecin I belongs to the same broader class of ansamycin antibiotics and shares a similar mechanism of action, targeting tubulin and disrupting microtubule dynamics [].
Source and Classification
Natural Source: Maytansinol is derived from the plant Maytenus serrata.
Classification: It falls under the category of maytansinoids, which are cytotoxic agents utilized in cancer treatment. These compounds are particularly noted for their mechanism of action that involves disrupting microtubule formation, leading to cell cycle arrest and apoptosis in malignant cells.
Synthesis Analysis
The synthesis of maytansinol butyrate typically involves multiple steps that modify the natural maytansinol structure to enhance its therapeutic properties.
Synthetic Pathways
Isolation: Maytansinol is first isolated from Maytenus serrata using standard extraction techniques involving solvents like methanol or ethanol.
Chemical Modification: The butyrate moiety is introduced through esterification. This process typically involves:
Reacting maytansinol with butyric acid in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
The reaction parameters often include controlled temperatures (around 60-70°C) and specific molar ratios of reactants to ensure high yield and purity.
Purification: The resultant compound is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
This synthetic route allows for the modification of maytansinol's solubility and bioavailability, potentially enhancing its efficacy as an anticancer agent.
Molecular Structure Analysis
Maytansinol butyrate retains the core structure of maytansinol, characterized by a complex polycyclic structure with several functional groups that contribute to its biological activity.
Structural Features
Core Structure: The compound features a fused ring system typical of maytansinoids, which includes a 5-membered lactone.
Functional Groups: The addition of the butyrate group modifies its lipophilicity and can influence its interaction with biological membranes.
Molecular Formula: The molecular formula can be represented as C₁₉H₂₃NO₄, indicating the presence of nitrogen, which is critical for its mechanism of action.
Spectroscopic Data
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized maytansinol butyrate.
Chemical Reactions Analysis
Maytansinol butyrate participates in various chemical reactions that are pivotal for its activity as an anticancer agent.
Key Reactions
Microtubule Inhibition: The primary reaction mechanism involves binding to tubulin, preventing polymerization into microtubules. This leads to:
Cell cycle arrest at the G₂/M phase.
Induction of apoptosis through signaling pathways activated by disrupted microtubule dynamics.
Linker Chemistry in ADCs: In the context of antibody-drug conjugates, maytansinol butyrate can be linked via cleavable linkers, such as N-succinimidyl 4-(2-pyridyldithio)butyrate. These linkers facilitate targeted delivery and release of the drug within tumor cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
Mechanism of Action
The mechanism by which maytansinol butyrate exerts its cytotoxic effects involves several key processes:
Binding to Tubulin: The compound binds to β-tubulin subunits within microtubules, inhibiting their assembly and leading to destabilization.
Cell Cycle Arrest: This disruption causes cells to arrest in the G₂/M phase, preventing mitosis.
Apoptosis Induction: Following cell cycle arrest, apoptotic pathways are activated, leading to programmed cell death. This process is mediated by various intracellular signaling cascades that respond to microtubule disruption.
Relevant Data
Studies have demonstrated that maytansinoids exhibit effective cytotoxicity in nanomolar concentrations across various cancer cell lines, underscoring their potential as therapeutic agents.
Physical and Chemical Properties Analysis
Maytansinol butyrate exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Properties Overview
Applications
Maytansinol butyrate has significant potential applications in cancer therapy:
Antibody-Drug Conjugates: As part of ADC formulations, it can deliver potent cytotoxic agents directly to tumor cells while sparing healthy tissues.
Research Tool: It serves as a valuable tool in biochemical research for studying microtubule dynamics and cancer cell biology.
Therapeutic Development: Ongoing research aims to optimize formulations for enhanced efficacy and reduced side effects in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMG 47a is an orally bioavailable inhibitor of Lck, VEGF receptor 2 (VEGFR2/KDR), p38α, and JAK3 (IC50s = 0.2, 1, 3, and 72 nM, respectively). It is selective for these kinases over a panel of additional kinases including SYK, JNK1, and PKAβ (IC50s = 292 to >25,000 nM) but does inhibit Src (IC50 = 2 nM). It decreases IL-2, but not TNF-α, production induced by an anti-CD3 antibody in 50% whole blood and inhibits T cell proliferation in vitro in a mixed lymphocyte reaction assay (IC50 = 30 nM). AMG 47a (10, 30, and 100 mg/kg) has anti-inflammatory activity, decreasing production of IL-2 induced by an anti-CD3 antibody in mice. It also decreases levels of mutant oncogene KRASG12V in HeLa cells in a reporter assay when used at a concentration of 1 µM. AMG-47a is a potent inhibitor of Lck and T cell proliferation. AMG-47a could promote the degradation of the KRAS oncoprotein. AMG-47a selectively reduced the levels of EGFP-KRASG12V protein but did not affect EGFP protein in cells.
AMG 487 is a chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist (IC50 = 8.2 nM in a radioligand binding assay). It inhibits cell migration induced by chemokine (C-X-C motif) ligand 10 (CXCL10), CXCL11, and CXCL9 (IC50s = 8, 15, and 36 nM, respectively). In vivo, AMG 487 (3 mg/kg) inhibits bronchoalveolar lavage fluid (BALF) cell infiltration in a mouse model of bleomycin-induced cellular recruitment. It reduces the number of lung metastases in the K7M2 and Saos-LM7 osteosarcoma mouse xenograft models. AMG 487 (5 mg/kg) also restores mitochondrial function and inhibits mitochondrial-dependent hepatocellular apoptosis in a mouse model of non-alcoholic steatohepatitis (NASH). AMG 487 is a potent and selective antagonist of chemokine (C-X-C motif) receptor 3 (CXCR3) with IC50 values of 8nM and 8.2nM for I-IP-10 and I-ITAC, respectively. AMG 487 prevents the chemokines I-IP-10 and I-ITAC from binding to CXCR3. In the cellular assays, AMG 487 inhibits CXCR3-mediated cell migration with IC50 values of 8nM, 15nM and 36nM for I-IP-10, I-ITAC and MIG, respectively.
AMG-3969 is a GK-GKRP disruptor. AMG-3969 normalized blood glucose levels in several rodent models of diabetes. AMG-3969 potently reversed the inhibitory effect of GKRP on GK activity and promoted GK translocation both in vitro (isolated hepatocytes) and in vivo (liver). AMG-3969 blood glucose lowering was restricted to diabetic and not normoglycaemic animals.
Sotorasib is a pyridopyrimidine that is pyrido[2,3-d]pyrimidin-2(1H)-one substituted by 4-methyl-2-(propan-2-yl)pyridin-3-yl, (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl, fluoro and 2-fluoro-6-hydroxyphenyl groups at positions 1, 4, 6 and 7, respectively. It is approved for the treatment of patients with non-small cell lung cancer having KRAS(G12C) mutations. It has a role as an antineoplastic agent. It is a member of acrylamides, a N-acylpiperazine, a pyridopyrimidine, a member of monofluorobenzenes, a member of methylpyridines, a tertiary carboxamide, a tertiary amino compound and a member of phenols. Sotorasib, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen. It is indicated in the treatment of adult patients with KRAS G12C mutant non-small cell lung cancer. This mutation makes up >50% of all KRAS mutations. Mutant KRAS discovered in 1982 but was not considered a druggable target until the mid-2010s. It is the first experimental KRAS inhibitor. The drug [MRTX849] is also currently being developed and has the same target. Sotorasib was granted FDA approval on May 28, 2021, followed by the European Commission's approval on January 10, 2022. Sotorasib is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with sotorasib, and a proportion of patients develop clinically apparent liver injury that can be severe. Sotorasib is an orally available inhibitor of the specific KRAS mutation, p.G12C, with potential antineoplastic activity. Upon oral administration, sotorasib selectively targets, binds to and inhibits the activity of the KRAS p.G12C mutant. This may inhibit growth in KRAS p.G12C-expressing tumor cells. The KRAS p.G12C mutation is seen in some tumor cell types and plays a key role in tumor cell proliferation.
AMG-511 is a potent and selective pan class I PI3K inhibitor exhibiting IC50 values of 8, 11, 2, and 6 nM against the PI3K β, α, β, and ≤ isoforms respectively. AMG 511 inhibited PI3K pathway signaling in U87 MG glioblastoma cells as determined by dose-dependent reduction in AKT S473 phosphorylation (IC50 = 4 nM). AKT inhibition resulted in a concomitant reduction in PRAS40 phosphorylation (IC50 = 23 nM), a downstream effector of AKT. Reduced phosphorylation of mTORC1 substrates p70S6K (IC50 = 30 nM) and S6 (IC50 = 70 nM) but not 4EBP1 (T37/46), was also detected in U87 MG cells.
Sotorasib is a pyridopyrimidine that is pyrido[2,3-d]pyrimidin-2(1H)-one substituted by 4-methyl-2-(propan-2-yl)pyridin-3-yl, (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl, fluoro and 2-fluoro-6-hydroxyphenyl groups at positions 1, 4, 6 and 7, respectively. It is approved for the treatment of patients with non-small cell lung cancer having KRAS(G12C) mutations. It has a role as an antineoplastic agent. It is a member of acrylamides, a N-acylpiperazine, a pyridopyrimidine, a member of monofluorobenzenes, a member of methylpyridines, a tertiary carboxamide, a tertiary amino compound and a member of phenols. Sotorasib, also known as AMG-510, is an acrylamide-derived KRAS inhibitor developed by Amgen. It is indicated in the treatment of adult patients with KRAS G12C mutant non-small cell lung cancer. This mutation makes up >50% of all KRAS mutations. Mutant KRAS discovered in 1982 but was not considered a druggable target until the mid-2010s. It is the first experimental KRAS inhibitor. The drug [MRTX849] is also currently being developed and has the same target. Sotorasib was granted FDA approval on May 28, 2021, followed by the European Commission's approval on January 10, 2022. Sotorasib is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with sotorasib, and a proportion of patients develop clinically apparent liver injury that can be severe. Sotorasib is an orally available inhibitor of the specific KRAS mutation, p.G12C, with potential antineoplastic activity. Upon oral administration, sotorasib selectively targets, binds to and inhibits the activity of the KRAS p.G12C mutant. This may inhibit growth in KRAS p.G12C-expressing tumor cells. The KRAS p.G12C mutation is seen in some tumor cell types and plays a key role in tumor cell proliferation.
AMG 548 is an inhibitor of p38α MAPK (Ki = 0.5 nM). It is selective for p38α over p38γ, p38δ, JNK1, JNK2, and JNK3 (Kis = 2,600, 4,100, 11,480, 39, and 61 nM, respectively) and is greater than 1,000-fold selective over a panel of 36 additional kinases but also inhibits p38β (Ki = 3.6 nM). AMG 548 inhibits LPS-induced production of TNF-α and IL-1β in isolated human whole blood (IC50s = 3 and 7 nM, respectively). AMG-548 is a potent and selective inhibitor of p38α. It displays >1000-fold selectivity against 36 other kinases, and it inhibits whole blood LPS-stimulated TNFα. AMG-548 has shown to be efficacious in acute and chronic models of arthritis.
AMG 517 is an antagonist of transient receptor potential vanilloid 1 (TRPV1; IC50 = 0.9 nM). It inhibits mechanical and thermal allodynia in a rat model of burn injury when administered intrathecally at a dose of 165 µg. AMG 517 (150 and 300 µg/kg) also reverses increases in the level of calcitonin gene-related peptide (CGRP) and increases expression of GFAP and GAP-43 in the dorsal horn of the spinal cord, as well as enhances axonal regeneration in a rat model of sciatic nerve transection injury. AMG 517 is a potent and selective TRPV1 antagonist, and antagonizes capsaicin, proton, and heat activation of TRPV1. The transient receptor potential vanilloid-1 (TRPV1) channel plays a suppressive role in the systemic inflammatory response syndrome (SIRS) by inhibiting production of tumor necrosis factor (TNF)α and possibly by other mechanisms. TRPV1 antagonists, widely viewed as new-generation painkillers, may decrease the resistance of older patients to infection and sepsis.